(4-methyl-1,2,3-thiadiazol-5-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride

説明

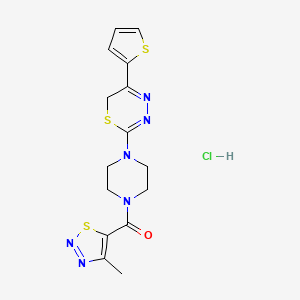

This compound is a heterocyclic hydrochloride salt featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a methanone-linked piperazine moiety. The piperazine group is further functionalized with a 5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl substituent.

特性

IUPAC Name |

(4-methylthiadiazol-5-yl)-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6OS3.ClH/c1-10-13(25-19-16-10)14(22)20-4-6-21(7-5-20)15-18-17-11(9-24-15)12-3-2-8-23-12;/h2-3,8H,4-7,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMXVJXZMQNSNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CS4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN6OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4-methyl-1,2,3-thiadiazol-5-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride (CAS Number: 1351620-87-5) is a complex organic molecule that incorporates multiple heterocyclic moieties known for their diverse biological activities. The presence of thiadiazole and thiophene rings within its structure suggests potential pharmacological applications, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇ClN₆OS₃ |

| Molecular Weight | 429.0 g/mol |

| CAS Number | 1351620-87-5 |

| Structure | Structure |

Antimicrobial Activity

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. Compounds containing the 1,3,4-thiadiazole scaffold have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. For instance, studies have reported minimum inhibitory concentrations (MICs) in the range of for similar derivatives against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The structural components of this compound suggest potential anticancer activities. Thiadiazole derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the piperazine moiety may enhance these effects by improving bioavailability and target specificity .

Neuropharmacological Effects

Some studies have indicated that thiadiazole derivatives can exhibit neuropharmacological properties. For example, compounds with similar structures have been investigated for their effects on neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of 1,3,4-thiadiazole derivatives against S. aureus and E. coli. The most active compound demonstrated an MIC significantly lower than standard antibiotics, suggesting a promising alternative for treating resistant bacterial strains .

- Cytotoxicity Against Cancer Cell Lines : In vitro assays showed that certain thiadiazole derivatives induced cytotoxicity in human cancer cell lines (e.g., HeLa and MCF-7), with IC50 values indicating effective dose ranges .

類似化合物との比較

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on related compounds and methodologies:

Thiadiazole Derivatives

Thiadiazoles are sulfur- and nitrogen-containing heterocycles with diverse biological activities. For example:

- 5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione (): This oxadiazole-thione derivative shares synthetic parallels with the target compound, particularly in the use of thiosemicarbazide and aromatic aldehydes for heterocyclic ring formation. Its synthesis involves refluxing with ethanol and HCl, a method likely applicable to the target compound’s preparation.

Piperazine-Linked Compounds

Piperazine moieties are common in pharmaceuticals due to their ability to enhance solubility and binding affinity. The target compound’s piperazine-thiadiazine linkage may resemble:

- Benzothiadiazine derivatives: Known for antihypertensive and diuretic effects. However, the substitution with a thiophene group in the target compound could alter its electronic profile and bioavailability.

Thiophene-Containing Analogues

Thiophene rings are electron-rich and often improve pharmacokinetic properties. For instance:

- Thiophen-2-yl-substituted thiadiazines : These are explored as kinase inhibitors or antimicrobial agents. The target compound’s thiophene group may enhance π-π stacking interactions in biological targets compared to phenyl or pyridyl analogs.

Methodological Insights from Evidence

- Structural Analysis: The SHELX software suite () is critical for crystallographic refinement of such complex heterocycles.

- CMC Determination : highlights spectrofluorometry and tensiometry for critical micelle concentration (CMC) analysis. If the target compound exhibits surfactant-like properties (e.g., via its piperazine or thiadiazine groups), these methods could characterize its self-assembly behavior.

Q & A

Q. What are the key steps in synthesizing (4-methyl-1,2,3-thiadiazol-5-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride?

The synthesis involves:

- Piperazine ring functionalization : Substituents like the thiadiazole and thiadiazine moieties are introduced via nucleophilic substitution or coupling reactions under controlled temperatures (e.g., 40–80°C) and solvents such as dimethylformamide (DMF) .

- Thiadiazole-thiadiazine coupling : A multi-step reaction sequence using catalysts like triethylamine to facilitate heterocyclic ring formation .

- Purification : Chromatography (HPLC) or recrystallization to isolate the hydrochloride salt .

Q. Which analytical techniques are used to confirm the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and molecular connectivity .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl, thiadiazole) .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by quantifying impurities .

- Elemental Analysis : Validates empirical formula consistency .

Q. How is the compound’s solubility assessed for in vitro studies?

Solubility is tested in polar aprotic solvents (e.g., DMSO, ethanol) at concentrations relevant to biological assays. Pre-formulation studies include pH-dependent solubility profiling to identify optimal storage conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Temperature modulation : Higher yields (70–85%) are achieved at 60–80°C for thiadiazole coupling steps .

- Catalyst selection : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) enhances reaction efficiency by stabilizing intermediates .

- Solvent optimization : DMF or acetonitrile improves solubility of aromatic intermediates .

Q. What strategies resolve contradictions in spectral data during structural confirmation?

- Cross-validation : Combine NMR, IR, and mass spectrometry to confirm functional groups and connectivity .

- X-ray crystallography : Resolves ambiguities in stereochemistry or crystal packing effects (if single crystals are obtainable) .

- Computational modeling : Predicts NMR chemical shifts for comparison with experimental data .

Q. How is the compound’s stability evaluated under varying pH and temperature conditions?

- Accelerated degradation studies : Incubate the compound at 40°C/75% RH for 4–8 weeks, monitoring degradation via HPLC .

- pH stability profiling : Test solubility and decomposition in buffers (pH 1–10) to identify labile functional groups (e.g., thiadiazine ring hydrolysis) .

Q. What computational methods predict biological target interactions?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding affinities to enzymes (e.g., cyclooxygenases) using crystal structures from the PDB .

- Molecular Dynamics (MD) simulations : Assess binding stability over time (50–100 ns trajectories) .

Q. How are structure-activity relationships (SAR) explored for derivatives?

- Analog synthesis : Modify substituents on the piperazine, thiadiazole, or thiophene groups .

- Biological screening : Compare IC values in antimicrobial or anti-inflammatory assays to identify critical pharmacophores .

Methodological Considerations

Q. What experimental designs are used to assess biological activity?

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Anti-inflammatory : COX-2 inhibition assays using ELISA kits .

- Dose-response studies : EC/IC calculations via nonlinear regression analysis .

Q. How are impurities characterized during scale-up synthesis?

- LC-MS : Identifies by-products (e.g., dehalogenated intermediates) .

- Process Analytical Technology (PAT) : Real-time monitoring using FTIR or Raman spectroscopy .

Comparative Analysis

Q. How does this compound compare to structurally similar thiadiazole derivatives?

- Thiadiazole vs. triazole analogs : Thiadiazoles exhibit higher electron-withdrawing effects, enhancing metabolic stability compared to triazoles .

- Piperazine substituents : Methylthiazole groups improve blood-brain barrier penetration relative to bulkier substituents .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Purification bottlenecks : Chromatography becomes impractical; switch to recrystallization or fractional distillation .

- By-product management : Optimize stoichiometry and reaction time to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。